molecular formula C8H8BrN B105162 5-Bromoisoindoline CAS No. 127168-84-7

5-Bromoisoindoline

Cat. No. B105162
M. Wt: 198.06 g/mol
InChI Key: KJCXRORGYAHAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoisoindoline is a brominated derivative of isoindoline, a structural isomer of indole. The presence of a bromine atom on the isoindoline framework significantly alters its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Synthesis Analysis

The synthesis of brominated isoindolines, such as 5-bromoisoindoline, can be achieved through various methods. One approach involves the copper-catalyzed aerobic cyclization of tetrahydroisoquinolines with bromoketones and electron-deficient alkenes, using air as a terminal oxidant. This method provides a variety of functionalized products under eco-friendly conditions and features a broad substrate scope . Another method for synthesizing brominated isoquinolines, which could be adapted for isoindolines, is the regioselective monobromination of isoquinoline in concentrated sulfuric acid using N-bromosuccinimide (NBS) or in triflic acid using N,N'-dibromoisocyanuric acid (DBI) . This process is highly sensitive to the choice of brominating agent, acid, temperature, and concentration.

Molecular Structure Analysis

The molecular structure of 5-bromoisoindoline includes a bromine atom at the 5-position of the isoindoline ring. This substitution pattern can influence the electronic distribution within the molecule and affect its reactivity. The presence of the bromine atom can also impact the molecule's ability to participate in further chemical transformations, such as nucleophilic substitution reactions.

Chemical Reactions Analysis

Brominated isoindolines can undergo various chemical reactions, leveraging the bromine atom as a reactive site. For instance, the bromo group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different substituents at the 5-position . The bromo group's stability during certain reactions, such as the Skraup synthesis of hydroxyquinolines, and its subsequent ease of removal, highlights its utility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromoisoindoline are influenced by the presence of the bromine atom. Bromine is a heavy atom that can contribute to the overall molecular weight and density of the compound. The electronegativity of bromine can also affect the compound's boiling point, melting point, and solubility in various solvents. The reactivity of 5-bromoisoindoline towards different reagents and conditions can be exploited in the synthesis of complex molecules, as seen in the preparation of lanthanide complexes where brominated aromatic compounds serve as ligands . The bromine atom in these compounds can participate in coordination chemistry, contributing to the formation of stable metal complexes with specific properties, such as luminescence and magnetism .

Scientific Research Applications

Prodrug System Development

5-Bromoisoindoline and its derivatives have been explored for their potential in prodrug systems. For example, 5-Chloromethyl-1-methyl-2-nitroimidazole reacts with the anion derived from 5-bromoisoquinolin-1-one, leading to the release of 5-bromoisoquinolin-1-one upon biomimetic reduction. This mechanism shows potential for selective drug delivery to hypoxic tissues (Parveen et al., 1999).

Synthesis and Chemical Properties

Bromination processes of various compounds, including isoquinoline, have been studied to understand the regioselective monobromination in concentrated acids. This research provides insight into the synthesis and properties of compounds like 5-bromoisoquinoline (Brown & Gouliaev, 2004).

Novel Series of 5-HT(2C) Receptor Inverse Agonists

Research has identified biarylcarbamoylindolines with excellent 5-HT(2C) affinity and selectivity, crucial for the development of potential treatments for CNS disorders like depression and anxiety. These compounds show inverse agonist activity at the human cloned 5-HT(2C) receptor (Bromidge et al., 2000).

Methodologies for Synthesis of Isoindoloisoquinoline

Efficient methodologies have been developed for synthesizing oxidized forms of isoindoloisoquinoline and isoindolobenzazepine, which are important tetracyclic alkaloid cores. These methodologies involve intramolecular π-cationic cyclization of thionium ion species (Bousquet et al., 2006).

Antibacterial Activity of Isoindolinyl Quinolones

Research into isoindolinyl quinolones, including their synthesis and antibacterial activity, has been extensive. This includes the study of compounds like 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, showing significant Gram-positive and Gram-negative activity (Hayashi et al., 2002).

Development of Novel Cyclic Indole-tetramers

The reaction of 5-bromoindolin-2-one with phosphoryl chloride has led to the discovery of novel symmetric cyclic indole-tetramers. These compounds are significant for further chemical synthesis and potentially pharmacological applications (Hiyoshi et al., 2006).

Cu-Catalysed Synthesis

A Cu(I)-catalysed synthesis approach for substituted 3-methyleneisoindolin-1-ones has been developed, which is significant for the creation of various substituted compounds (Gogoi et al., 2014).

Safety And Hazards

5-Bromoisoindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and it should be handled only in a well-ventilated area or outdoors .

Future Directions

5-Bromoisoindoline is a building block in chemical research . Its future directions could involve its use in the synthesis of other compounds, particularly those with high affinity and selectivity for dopamine D3 receptor .

properties

IUPAC Name

5-bromo-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCXRORGYAHAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564162
Record name 5-Bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoisoindoline

CAS RN

127168-84-7
Record name 5-Bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromoisoindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

280 ml of 1M Borane-THF complex was added dropwise to a stirred solution of 4-bromophthalimide (20.85 g; 92.2 mmol) in anhydrous THF (200 ml) at 0° C. then heated at reflux overnight. The reaction was cooled to 0° C. then treated cautiously with methanol (100 ml) followed by 2M HCl (100 ml) then heated at reflux for 3 hours. The reaction mixture was cooled and the organics evaporated. The aqueous was diluted with water (100 ml) the extracted with DCM (×3). The aqueous was basified with 2M NaOH then extracted with DCM (×3). The combined DCM extracts were dried (MgSO4), filtered and evaporated to give 6.99 g of 5-bromo-2,3-dihydro-1H-isoindole as a dark brown gummy solid. 1H NMR (DMSO-d6) 7.45 (1H, s), 7.36 (1H, d), 7.20 (1H, d), 4.05 (4H, s).
Quantity
20.85 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of aqueous hydrobromic acid (16 mL, 48% solution in water), propionic acid (2.8 mL) and phenol (2 g) was added 5-bromo-2-(p-tolylsulfonyl)isoindoline (2.4 g, 6.8 mmol). The resulting mixture was heated to reflux and stirred at this temperature for 10 hr then cooled to room temperature. This mixture was diluted with water (20 mL) and extracted with ether (2×50 mL). The aqueous extract was brought to pH 14 with 5M sodium hydroxide solution. This solution was extracted with ether (3×). The ether extract is washed with brine, dried over magnesium sulfate, and concentrated to give the title compound as an oil.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
5-bromo-2-(p-tolylsulfonyl)isoindoline
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoisoindoline
Reactant of Route 2
5-Bromoisoindoline
Reactant of Route 3
5-Bromoisoindoline
Reactant of Route 4
5-Bromoisoindoline
Reactant of Route 5
5-Bromoisoindoline
Reactant of Route 6
5-Bromoisoindoline

Citations

For This Compound
27
Citations
SOR Greenwood, AWE Chan, DF Hansen… - Bioorganic & medicinal …, 2020 - Elsevier
… Reaction of bromoisoindoline-1,3-dione[26], [27] with benzylamine in acetic acid (1 h reflux) afforded 2-benzyl-5-bromoisoindoline-1,3-dione 27 (90%) which underwent reduction with …
Number of citations: 11 www.sciencedirect.com
D Zhu, H Huang, DM Pinkas, J Luo… - Journal of medicinal …, 2019 - ACS Publications
… 5-Bromoisoindoline (34) To a solution of 5-bromoisoindoline-1,3-dione 33 (788 mg, 3.5 mmol) in THF (20 mL) was added the brane–THF complex (1 M, 14 mL). The reaction was …
Number of citations: 40 pubs.acs.org
AS Micallef, RC Bott, SE Bottle, G Smith… - Journal of the …, 1999 - pubs.rsc.org
A new, convenient method for the preparation of functionalised precursors to stable tetraalkylisoindoline nitroxides (aminoxyls) is presented. Simple treatment of 2-benzyl-1,1,3,3-…
Number of citations: 55 pubs.rsc.org
AJ Woodhead, H Angove, MG Carr… - Journal of medicinal …, 2010 - ACS Publications
… Compounds 22 and 31−33 were prepared via palladium catalyzed Buchwald chemistry from the relevant 4- or 5-bromoisoindoline intermediate (52 and 53) followed by deprotection (…
Number of citations: 287 pubs.acs.org
C Limberakis - The Art of Drug Synthesis; John Wiley & Sons …, 2007 - Wiley Online Library
… This 5-bromoisoindoline was transformed to stannane 143 in one step with bistributyltin in the presence of a palladium catalyst. The stannane was treated with 136 under Stille …
Number of citations: 6 onlinelibrary.wiley.com
R Ojha, K Nepali, CH Chen, KH Chuang, TY Wu… - European Journal of …, 2020 - Elsevier
… The synthetic route to the target compound (18) begins with the NaBH 4 reduction of 5-bromoisoindoline-1,3-dione (46) to 5-bromoisoindoline (47, yield 59%). Amidation of 47 with 2,4-…
Number of citations: 29 www.sciencedirect.com
Y Qiao, L Zhu, BR Ambler… - Current topics in …, 2014 - ingentaconnect.com
… N-protected 5bromoisoindoline with KO2CCF3, using toluene as cosolvent, provided the desired product in 90% yield [39]. However, the reaction time of the latter was far less than the …
Number of citations: 25 www.ingentaconnect.com
TN Barrett, BH Patel, AGM Barrett - Tetrahedron, 2014 - Elsevier
… Formation of the 5-bromoisoindoline amide 16a showed that aryl bromides are tolerated under the reaction conditions. Other cyclic amines were also used to give pyrrolidine amide 16b…
Number of citations: 8 www.sciencedirect.com
N Kanbayashi, M Saegusa, Y Ishido, T Okamura… - Polymer …, 2020 - pubs.rsc.org
… To a solution of 5-bromoisoindoline-1,3-dione (2.7 g, 12 mmol) and PdCl 2 (PPh 3 ) 2 (253 mg, 3 mol%) in DMF (20 mL) was added (E)-1-(tributylstannyl)-3-(tert-butyldimethylsiloxy)-1-…
Number of citations: 5 pubs.rsc.org
F Narjes, A Llinas, S von Berg, J Jirholt… - Journal of Medicinal …, 2021 - ACS Publications
… 5-Bromoisoindoline carboxylic acid 64j was coupled with aniline 53 and then subjected to a palladium-catalyzed coupling with methyl 3-mercaptopropanoate to yield 68. Treatment with …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.